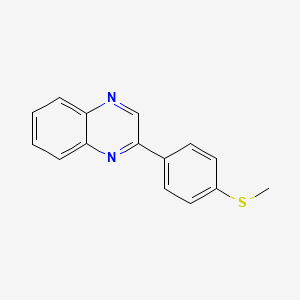
Quinoxaline, 2-(4-(methylthio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(4-(methylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. . The compound 2-(4-(methylthio)phenyl)-quinoxaline is of particular interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds . For the specific synthesis of 2-(4-(methylthio)phenyl)-quinoxaline, the following methods are commonly used:
Condensation Reaction: This method involves the reaction of ortho-phenylenediamine with 4-(methylthio)benzil under acidic conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-(methylthio)phenyl with a halogenated quinoxaline derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Quinoxaline derivatives, including 2-(4-(methylthio)phenyl)-quinoxaline, have been investigated for their anticancer properties.
Industry: The compound is used in the development of new materials, including dyes and polymers.
Mechanism of Action
The biological activity of quinoxaline, 2-(4-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Quinoxaline, 2-(4-(methylthio)phenyl)- is unique compared to other quinoxaline derivatives due to the presence of the methylthio group. This group enhances the compound’s lipophilicity, allowing for better cell membrane penetration and increased biological activity . Similar compounds include:
Properties
CAS No. |
53066-80-1 |
|---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2S/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
InChI Key |
FTPYEGSDQHXEHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



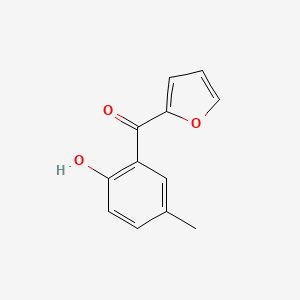

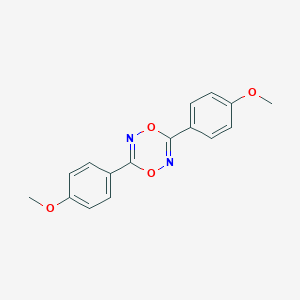
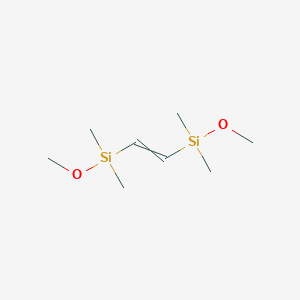
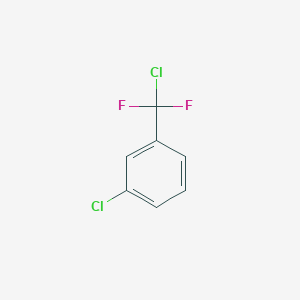
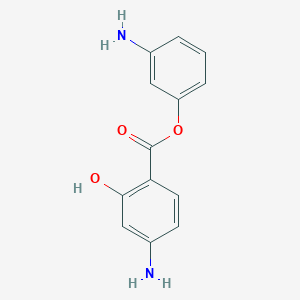
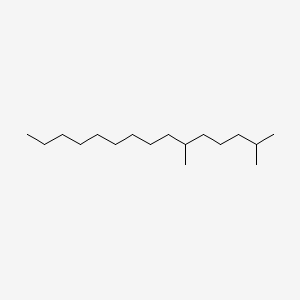
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
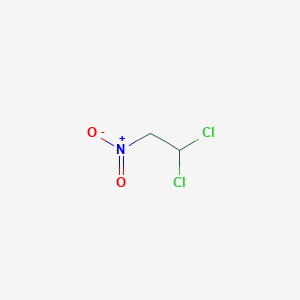
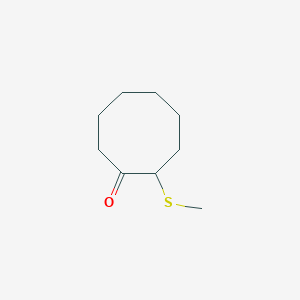
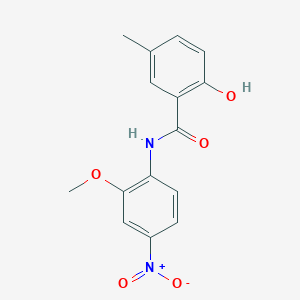
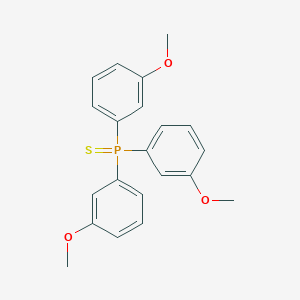
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
